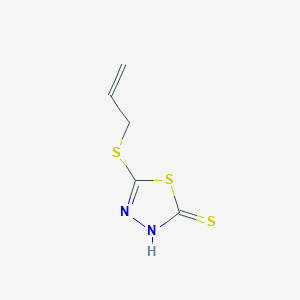

5-(Allylthio)-1,3,4-thiadiazole-2-thiol

Description

Properties

IUPAC Name |

5-prop-2-enylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S3/c1-2-3-9-5-7-6-4(8)10-5/h2H,1,3H2,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDDCOLZXCRMHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NNC(=S)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397753 | |

| Record name | 5-(allylthio)-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19921-53-0 | |

| Record name | NSC513537 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(allylthio)-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

*Yields for allylthio derivatives vary based on alkylation conditions.

Computational and Mechanistic Insights

- DFT Studies : Electron-donating substituents (e.g., allyl, methyl) increase nucleophilicity at the sulfur atom, enhancing reaction kinetics in Michael addition or alkylation reactions .

- Molecular Docking : Chlorophenyl and nitropyrazole derivatives exhibit strong binding to bacterial DNA gyrase and viral proteases, rationalizing their antimicrobial and antiviral profiles .

Preparation Methods

Reaction Conditions and Reagents

-

Substrate : 5-Mercapto-1,3,4-thiadiazole-2-thiol (CAS 21102-28-1).

-

Alkylating Agent : Allyl bromide (3-bromopropene) or allyl chloride.

-

Base : Potassium carbonate (K2CO3) or sodium hydride (NaH) in anhydrous acetone or tetrahydrofuran (THF).

Mechanism :

The thiolate ion (S⁻), generated via deprotonation by the base, undergoes nucleophilic displacement of the halide from allyl bromide, forming the allylthio substituent.

Example Protocol :

-

Dissolve 5-mercapto-1,3,4-thiadiazole-2-thiol (1.0 equiv) in dry THF.

-

Add K2CO3 (2.5 equiv) and stir at 0°C for 30 minutes.

-

Introduce allyl bromide (1.2 equiv) dropwise and warm to room temperature.

-

Monitor by TLC; purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 72–85%.

Cyclization of Thiosemicarbazide Derivatives

This method constructs the thiadiazole ring while simultaneously introducing the allylthio group. It is ideal for large-scale synthesis.

Key Steps and Reagents

-

Starting Material : Thiosemicarbazide (NH2-NH-CS-NH2).

-

Cyclization Agent : Carbon disulfide (CS2) in basic media (KOH/NaOH).

-

Allylation : Post-cyclization alkylation with allyl halides.

Procedure :

-

Cyclization :

-

Allylation :

Yield :

Advantages :

Microwave-Assisted Green Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields.

Protocol Overview

-

Reactants : 5-Amino-1,3,4-thiadiazole-2-thiol, allyl bromide.

-

Solvent : Water or ethanol.

-

Catalyst : Piperidine (0.1 equiv).

Outcomes :

-

Yield : 89–93%.

-

Purity : >98% (HPLC).

Benefits :

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Purity |

|---|---|---|---|---|

| Nucleophilic Substitution | 72–85 | 2–4 hours | Moderate | 95–98% |

| Cyclization-Alkylation | 65–88 | 6–8 hours | High | 90–95% |

| Microwave-Assisted | 89–93 | 10–15 minutes | Moderate | >98% |

Key Observations :

-

Nucleophilic Substitution is optimal for small-scale, high-purity synthesis.

-

Cyclization-Alkylation suits industrial applications due to single-batch processing.

-

Microwave Methods excel in rapid, eco-friendly production but require specialized equipment.

Mechanistic Insights and Side Reactions

Competing Pathways

Spectral Validation

-

¹H NMR : Allyl protons appear as multiplet at δ 5.8–5.9 ppm (CH=CH2) and δ 3.4–3.6 ppm (-SCH2).

-

IR : S-H stretch (2550 cm⁻¹) absent post-allylation; C=S peak at 1120 cm⁻¹.

Industrial-Scale Optimization

Q & A

Q. What are the standard synthetic routes for 5-(Allylthio)-1,3,4-thiadiazole-2-thiol?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, 5-amino-1,3,4-thiadiazole-2-thiol can react with allyl halides in the presence of a base (e.g., potassium carbonate) in solvents like DMF or ethanol under reflux conditions. The reaction mixture is then cooled, filtered, and recrystallized to obtain the product. Optimization of molar ratios and reaction time is critical for yield improvement .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Characterization involves 1H/13C NMR to confirm proton and carbon environments, FT-IR to identify functional groups (e.g., -SH stretching at ~2500 cm⁻¹), and mass spectrometry (EI-MS or ESI-MS) for molecular weight validation. Elemental analysis (C, H, N, S) ensures purity, with deviations <0.4% indicating high sample integrity .

Q. What biological assays are commonly used to evaluate thiadiazole derivatives?

Standard assays include:

- Antimicrobial activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .

- Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .

Advanced Research Questions

Q. How can ultrasound irradiation improve the synthesis efficiency of thiadiazole derivatives?

Ultrasound-assisted synthesis reduces reaction time by 40–60% compared to conventional heating. Cavitation effects enhance mass transfer and reaction kinetics, enabling higher yields (e.g., 85–92% vs. 70–75% under reflux). Key parameters include ultrasound frequency (20–40 kHz), power (50–100 W), and solvent choice (e.g., ethanol or THF). Computational DFT studies can model reaction pathways to validate experimental outcomes .

Q. What computational approaches predict the reactivity of thiadiazole derivatives in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the sulfur atom in this compound shows high nucleophilicity (HOMO energy ≈ -5.2 eV) .

- Molecular docking : Predicts binding affinities of derivatives to biological targets (e.g., bacterial enoyl-ACP reductase) using software like AutoDock Vina .

Q. How to design a structure-activity relationship (SAR) study for thiadiazole-based antimicrobial agents?

- Structural modifications : Introduce substituents (e.g., halogens, alkyl chains) at the allylthio or thiadiazole moiety to assess steric/electronic effects.

- In vitro testing : Compare MIC values across derivatives. For example, electron-withdrawing groups (e.g., -NO₂) may enhance activity against P. aeruginosa by 2–4-fold .

- Mechanistic studies : Use fluorescence assays to evaluate membrane disruption or enzyme inhibition (e.g., β-lactamase) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of thiadiazole derivatives?

- Standardize assays : Use CLSI guidelines for antimicrobial testing to minimize variability in inoculum size or incubation conditions .

- Meta-analysis : Compare data across studies with similar substituents (e.g., phenyl vs. benzyl groups). For instance, 5-(benzylthio) derivatives show consistent IC₅₀ values (±10%) in anticancer screens, while allylthio analogs exhibit wider variability due to stereoelectronic factors .

Methodological Tables

Table 1. Key reaction conditions for synthesizing this compound derivatives.

| Parameter | Conventional Method | Ultrasound-Assisted Method |

|---|---|---|

| Reaction Time | 5–6 hours | 1–2 hours |

| Yield (%) | 70–75 | 85–92 |

| Solvent | Ethanol | Ethanol/THF |

| Base | K₂CO₃ | K₂CO₃ |

| Temperature | 80°C (reflux) | 25–40°C (ambient) |

| Source : . |

Table 2. Biological activity of select thiadiazole derivatives.

| Compound | MIC (μg/mL) E. coli | IC₅₀ (μM) HeLa Cells |

|---|---|---|

| 5-(Allylthio)-derivative | 12.5 | 18.3 |

| 5-(Benzylthio)-derivative | 8.7 | 14.9 |

| 5-(Chlorophenyl)-derivative | 6.2 | 9.8 |

| Source : . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.